molecular formula C13H13BO2 B6150649 {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid CAS No. 1899060-83-3

{2-methyl-[1,1'-biphenyl]-3-yl}boronic acid

Cat. No.: B6150649
CAS No.: 1899060-83-3
M. Wt: 212.05 g/mol
InChI Key: ZIMOLYFKVZKGNF-UHFFFAOYSA-N
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Description

{2-methyl-[1,1’-biphenyl]-3-yl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond forming reactions, and the targets are typically various organic compounds.

Mode of Action

Boronic acids are known to participate in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an organohalide in the presence of a palladium catalyst.

Biochemical Pathways

Boronic acids are known to be involved in various chemical reactions, including the suzuki-miyaura cross-coupling . These reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s worth noting that the stability of boronic acids and their esters can be influenced by ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

As a participant in the suzuki-miyaura cross-coupling reactions , this compound can contribute to the synthesis of various organic compounds. The resulting compounds could have various effects depending on their structure and properties.

Action Environment

The action of {2-methyl-[1,1’-biphenyl]-3-yl}boronic acid can be influenced by environmental factors such as pH. For instance, the hydrolysis of boronic acids and their esters is known to be influenced by pH, with the rate of reaction considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-[1,1’-biphenyl]-3-yl}boronic acid typically involves the borylation of 2-methyl-1,1’-biphenyl. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of {2-methyl-[1,1’-biphenyl]-3-yl}boronic acid can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. These methods often involve the use of automated systems to precisely control the addition of reagents and the temperature of the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

{2-methyl-[1,1’-biphenyl]-3-yl}boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The boronic acid group can be substituted with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{2-methyl-[1,1’-biphenyl]-3-yl}boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Methylphenylboronic Acid
  • 2-Methylphenylboronic Acid

Comparison

Compared to other boronic acids, {2-methyl-[1,1’-biphenyl]-3-yl}boronic acid offers unique advantages in terms of reactivity and selectivity in Suzuki-Miyaura coupling reactions. Its biphenyl structure provides additional stability to the palladium complex, resulting in higher yields and fewer side reactions . Additionally, the presence of the methyl group at the 2-position enhances its reactivity compared to unsubstituted phenylboronic acids .

Properties

CAS No.

1899060-83-3

Molecular Formula

C13H13BO2

Molecular Weight

212.05 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO2/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9,15-16H,1H3

InChI Key

ZIMOLYFKVZKGNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2=CC=CC=C2)C)(O)O

Purity

95

Origin of Product

United States

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